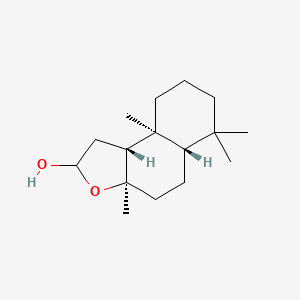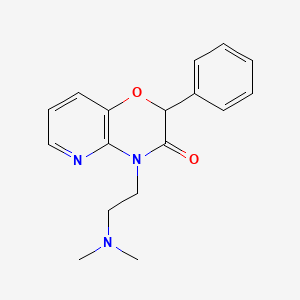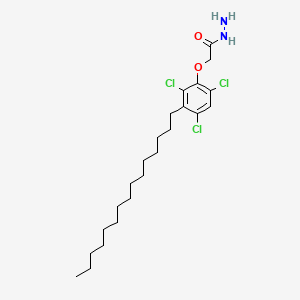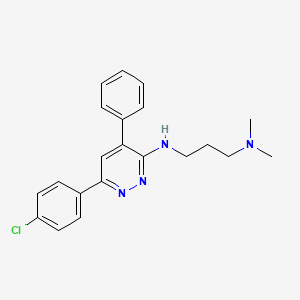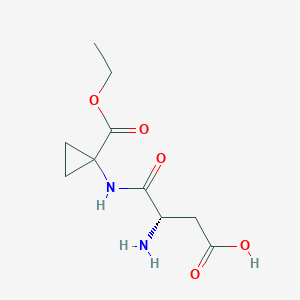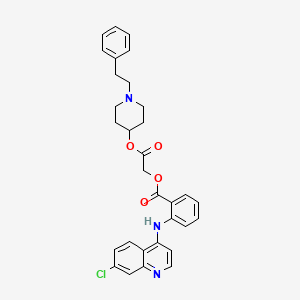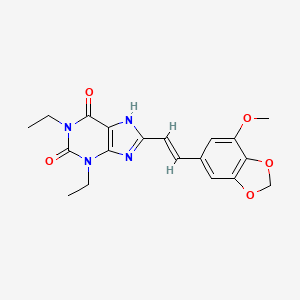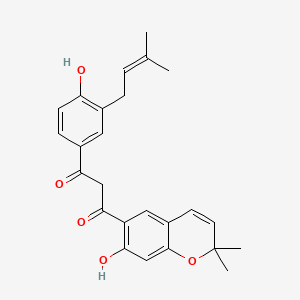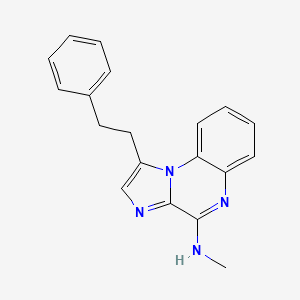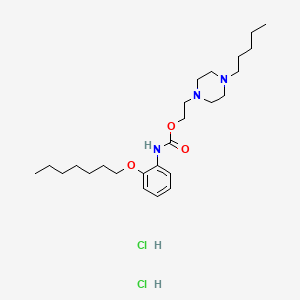
2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((3-hydroxypropyl)amino)methylene)-, (Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((3-hydroxypropyl)amino)methylene)-, (Z)- is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((3-hydroxypropyl)amino)methylene)-, (Z)- typically involves multi-step organic reactions. The starting materials often include indole derivatives and chlorinated aromatic compounds. Common synthetic routes may involve:
Condensation Reactions: Combining indole derivatives with chlorinated aromatic aldehydes or ketones under acidic or basic conditions.
Reduction Reactions: Reducing intermediate compounds to achieve the desired functional groups.
Amination Reactions: Introducing amino groups through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. Key considerations include reaction efficiency, yield optimization, and cost-effectiveness. Catalysts and solvents are carefully selected to ensure high purity and minimal environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or aryl groups.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as a building block for synthesizing more complex organic molecules.
Biology
Biological Activity: Studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Enzyme Inhibition: May act as an inhibitor for specific enzymes, making it a candidate for drug development.
Medicine
Pharmaceuticals: Potential use in developing new drugs for various diseases.
Diagnostics: May be used in diagnostic assays due to its specific binding properties.
Industry
Materials Science: Used in the synthesis of novel materials with unique properties.
作用機序
The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((3-hydroxypropyl)amino)methylene)-, (Z)- involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.
類似化合物との比較
Similar Compounds
2H-Indol-2-one Derivatives: Compounds with similar indole structures but different substituents.
Chlorinated Aromatic Compounds: Compounds with chlorinated aromatic rings, used in various applications.
Uniqueness
Structural Features: The presence of both indole and chlorinated aromatic moieties makes this compound unique.
Biological Activity: Its specific biological activities may differ from other similar compounds, making it a valuable candidate for research.
Conclusion
2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((3-hydroxypropyl)amino)methylene)-, (Z)- is a compound with diverse potential applications in chemistry, biology, medicine, and industry. Its unique structural features and reactivity make it a valuable subject for scientific research and industrial development.
For detailed and specific information, consulting scientific literature and databases is recommended.
特性
CAS番号 |
172371-97-0 |
|---|---|
分子式 |
C18H16Cl2N2O2 |
分子量 |
363.2 g/mol |
IUPAC名 |
1-(2,6-dichlorophenyl)-3-(3-hydroxypropyliminomethyl)indol-2-ol |
InChI |
InChI=1S/C18H16Cl2N2O2/c19-14-6-3-7-15(20)17(14)22-16-8-2-1-5-12(16)13(18(22)24)11-21-9-4-10-23/h1-3,5-8,11,23-24H,4,9-10H2 |
InChIキー |
LXLXUQHEJPMKSH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(N2C3=C(C=CC=C3Cl)Cl)O)C=NCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


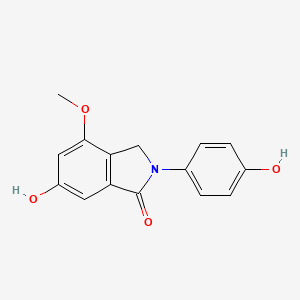
![[(1S,2S,11R,12S,15R,16S)-15-acetyl-9-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate](/img/structure/B12741327.png)
